![molecular formula C20H14N4O3 B2610907 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide CAS No. 313650-49-6](/img/structure/B2610907.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

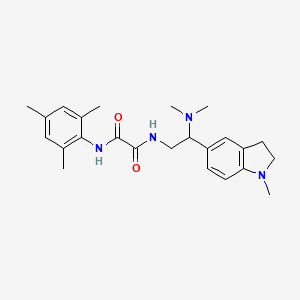

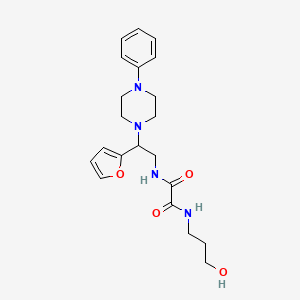

“N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide” is a compound that contains a benzimidazole moiety. Benzimidazole is an important heterocyclic organic compound which possesses an extensive range of therapeutic applications . Some newer N-benzimidazol-2yl substituted benzamide analogues have been prepared and assessed for activation of human glucokinase .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis

The X-ray crystal structure analysis of selected benzimidazole derivatives has been described in literature . The benzimidazole core is often planar, and in the crystal, it can be arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are diverse and depend on the specific compound and conditions. For example, some benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on the specific compound. For example, the molecular formula of 1H-Benzimidazol-2-yl(phenyl)methanol is C14H12N2O, with an average mass of 224.258 Da and a monoisotopic mass of 224.094955 Da .Scientific Research Applications

DNA Interaction and Fluorescence

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide analogues, such as Hoechst 33258, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This binding characteristic makes them useful as fluorescent DNA stains, facilitating the study of chromosomes and nuclear DNA content in cells. Their fluorescence and cell permeability properties have led to widespread use in plant cell biology for chromosomal and nuclear staining, and in flow cytometry for DNA content analysis. These compounds have also been explored for their potential as radioprotectors and topoisomerase inhibitors, underscoring their significance in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Chemical Properties and Applications

The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes has been extensively reviewed, highlighting the versatility of benzimidazole derivatives in synthesizing complex compounds with varied properties. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The review identifies potential areas of research and application for these analogues, suggesting their importance in further scientific explorations (Boča, Jameson, & Linert, 2011).

Biological Impacts and Mechanism of Action

Benzimidazole fungicides and related compounds have been explored for their mechanism of action, particularly as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism underlines the potential of benzimidazole derivatives in developing therapeutic agents targeting microtubular assembly in cancer cells. The application of these compounds extends beyond agriculture into potential cancer chemotherapy, driven by their inhibitory action on tubulin polymerization and cell cycle arrest (Davidse, 1986).

Mechanism of Action

Future Directions

The future directions in the research of benzimidazole derivatives are promising. They are being extensively studied for their potential applications in various fields, especially in medicinal chemistry. For example, researchers are aiming at designing newer effective hypoglycemic agents having distinct mechanism of action at molecular level which could be used as single drug with improved safety .

Properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-20(13-6-5-7-14(12-13)24(26)27)23-16-9-2-1-8-15(16)19-21-17-10-3-4-11-18(17)22-19/h1-12H,(H,21,22)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBUMQJYLYPJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)

![3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2610839.png)

![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-benzylsulfanylacetamide](/img/structure/B2610841.png)

![N-{[(benzyloxy)amino]methylene}-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2610845.png)

![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2610846.png)